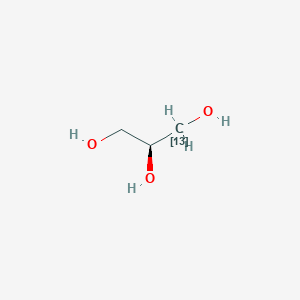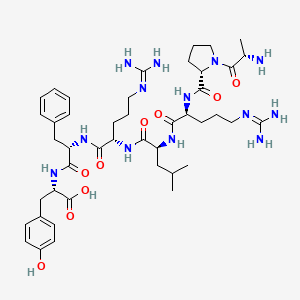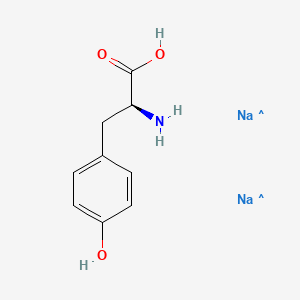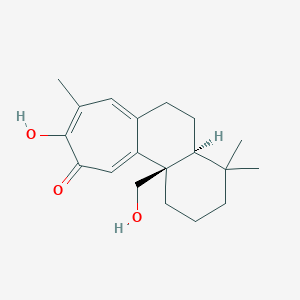
Isograndifoliol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isograndifoliol is a chemical compound known for its selective inhibition of butyrylcholinesterase (BChE) with an IC50 value of 0.9 micromolar. It also exhibits moderate inhibition of acetylcholinesterase (AChE) with an IC50 value of 342.9 micromolar . This compound has shown vasorelaxant and anti-tumor effects, making it a subject of interest in research targeting dementia caused by neurodegenerative diseases .
Preparation Methods
Isograndifoliol is a natural oxygenated norditerpenoid isolated from the roots of Perovskia atriplicifolia, a traditional Central Asian medicinal plant . The preparation involves extraction and purification processes, typically using solvents like methanol and ethyl acetate. The compound is then isolated through chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Isograndifoliol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its inhibitory effects on enzymes.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isograndifoliol has several scientific research applications:
Mechanism of Action
Isograndifoliol exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, a neurotransmitter. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also exhibits vasorelaxant effects by modulating calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Isograndifoliol is compared with other norditerpenoids such as:
- (1R,15R)-1-acetoxycryptotanshinone
- (1R)-1-acetoxytanshinone IIA
- (15R)-1-oxoaegyptinone A
These compounds also exhibit selective inhibition of BChE but differ in their potency and selectivity . This compound stands out due to its high selectivity and potency as a BChE inhibitor, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4aS,11bR)-9-hydroxy-11b-(hydroxymethyl)-4,4,8-trimethyl-1,2,3,4a,5,6-hexahydrocyclohepta[a]naphthalen-10-one |
InChI |
InChI=1S/C19H26O3/c1-12-9-13-5-6-16-18(2,3)7-4-8-19(16,11-20)14(13)10-15(21)17(12)22/h9-10,16,20H,4-8,11H2,1-3H3,(H,21,22)/t16-,19-/m0/s1 |
InChI Key |
LZLHHGFIKUAWST-LPHOPBHVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


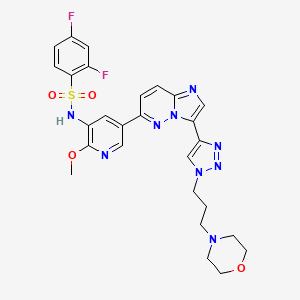
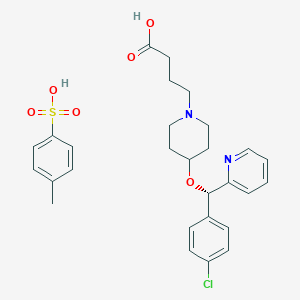
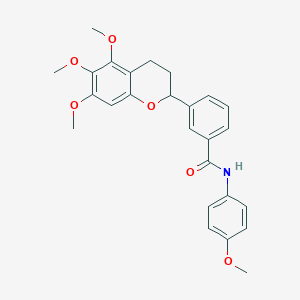

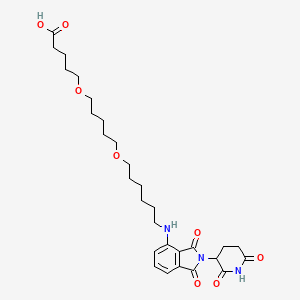
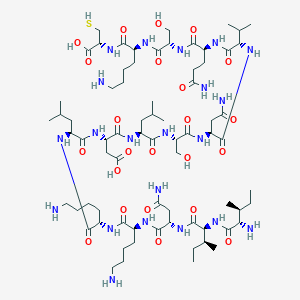

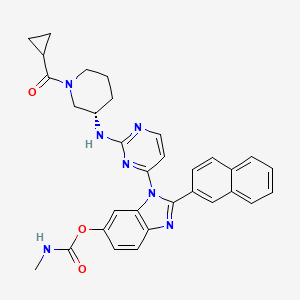
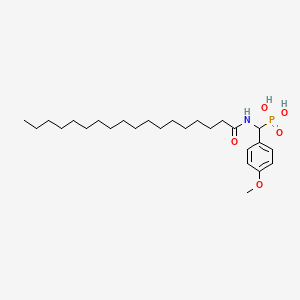
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
